molecular formula C22H44Br2N4 B1662102 1,1'-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide CAS No. 94630-53-2

1,1'-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide

Cat. No. B1662102
CAS RN: 94630-53-2
M. Wt: 524.4
InChI Key: YTGWJQLFKYWCCF-UHFFFAOYSA-L
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Description

“1,1’-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide” is a chemical compound with the molecular formula C22H44Br2N4 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C22H44Br2N4 . Further structural analysis would require more specific data or resources.


Chemical Reactions Analysis

This compound is used in methods for modulating ion channels . The specific chemical reactions it undergoes in these methods are not detailed in the available resources.


Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It is hygroscopic, meaning it absorbs moisture from the air . It is soluble in water .

Scientific Research Applications

I apologize, but it seems that detailed information on six to eight unique applications of 1,1’-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide in scientific research is not readily available in public databases or easily accessible sources. The compound is known to be used in methods for modulating ion channels, which suggests potential applications in medicine and neuroscience, particularly related to neurological diseases or conditions involving ion channel dysfunction .

Mechanism of Action

Target of Action

The primary target of the compound 1,1’-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide is ion channels . Ion channels are pore-forming proteins that help establish and control the small voltage gradient across the plasma membrane of cells due to the differential concentration of ions in the intracellular and extracellular environments .

Mode of Action

1,1’-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide modulates the function of ion channels

Biochemical Pathways

The compound’s modulation of ion channels can affect various biochemical pathways. Ion channels play a key role in a variety of physiological processes, including the regulation of the resting membrane potential, the shaping of action potentials and other electrical signals, and the control of the flow of ions across secretory and epithelial cells .

Pharmacokinetics

The ADME properties of 1,1’-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[22It is known that the compound is soluble in water , which could influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

The molecular and cellular effects of 1,1’-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide’s action depend on the specific ion channels it targets and the physiological context in which these channels operate. By modulating ion channels, the compound could potentially influence a variety of cellular processes, including cell signaling, fluid balance, and cellular excitability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,1’-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide. For instance, the compound’s solubility in water suggests that it might be more effective in aqueous environments. Additionally, the compound should be stored under inert gas and conditions to avoid hygroscopic .

Safety and Hazards

Specific safety and hazard information for this compound is not detailed in the available resources .

properties

IUPAC Name

1-[10-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)decyl]-4-aza-1-azoniabicyclo[2.2.2]octane;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44N4.2BrH/c1(3-5-7-15-25-17-9-23(10-18-25)11-19-25)2-4-6-8-16-26-20-12-24(13-21-26)14-22-26;;/h1-22H2;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGWJQLFKYWCCF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2(CCN1CC2)CCCCCCCCCC[N+]34CCN(CC3)CC4.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44Br2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659751
Record name 1,1'-(Decane-1,10-diyl)bis(1,4-diazabicyclo[2.2.2]octan-1-ium) dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide

CAS RN

94630-53-2
Record name 1,1'-(Decane-1,10-diyl)bis(1,4-diazabicyclo[2.2.2]octan-1-ium) dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1'-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide
Reactant of Route 2
1,1'-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide
Reactant of Route 3
1,1'-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide
Reactant of Route 4
1,1'-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide
Reactant of Route 5
1,1'-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide
Reactant of Route 6
1,1'-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide

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